N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
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Description
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H18F3NO4 and its molecular weight is 369.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides has been utilized for synthesizing 3-arylmethylidene-4,5-dihydro-3H-pyrroles, including the 3,4-dimethoxyphenyl derivative. This process demonstrates the compound's utility in creating complex molecular architectures, confirmed by X-ray crystallographic analysis to establish the E-isomer configuration (Browne, Skelton, & White, 1981).
Pharmacological Developments
In the realm of pharmacology, novel antineoplastic agents like JS-38, which incorporates a similar structural motif, have shown significant promise. The metabolism and disposition of these compounds have been extensively studied in rats, revealing a series of acetylation and glucuronation processes that underscore the compound's pharmacological potential (Zhang et al., 2011).
Antiarrhythmic Activity
N-(Piperidylalkyl)trifluoroethoxybenzamides, related in structure and function, have been synthesized and evaluated for their oral antiarrhythmic activity in mice. This research highlights the therapeutic potential of derivatives of the compound , demonstrating how variations in molecular structure can significantly impact biological activity (Banitt et al., 1977).
Antipathogenic Activity
Thiourea derivatives, including those related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, have been synthesized and tested for their interaction with bacterial cells. These compounds exhibit significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, indicating their potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Development of Fluorescence Probes
The design and synthesis of novel fluorescence probes capable of reliably detecting reactive oxygen species highlight another aspect of the compound's utility. These probes, through their specific reactivity with highly reactive oxygen species, provide valuable tools for studying biological and chemical applications, including the visualization of reactive species in living cells (Setsukinai et al., 2003).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-25-15-8-7-11(9-16(15)26-2)14(23)10-22-17(24)12-5-3-4-6-13(12)18(19,20)21/h3-9,14,23H,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVYFGWYKGXATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.